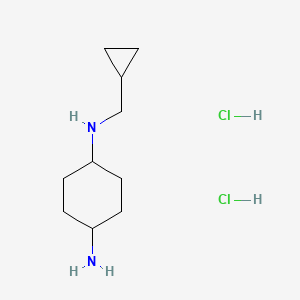![molecular formula C7H5BrClN3O2 B2356217 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride CAS No. 2503206-68-4](/img/structure/B2356217.png)
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2503206-68-4 . It has a molecular weight of 278.49 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 3-bromoimidazo[1,2-a]pyridines, which is a similar compound, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The Inchi Code for 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is 1S/C7H4BrN3O2.ClH/c8-6-5 (7 (12)13)10-4-2-1-3-9-11 (4)6;/h1-3H, (H,12,13);1H .Chemical Reactions Analysis
3-Bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination . No base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .Physical And Chemical Properties Analysis
The physical form of 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is a powder . It is typically stored at room temperature .科学的研究の応用
Synthesis and Pharmacological Potential
Synthesis and Anti-inflammatory Activity : Ethyl esters of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids were synthesized and tested for their anti-inflammatory, analgesic, and ulcerogenic actions. These compounds showed significant analgesic activity, hinting at potential pharmacological applications (Abignente et al., 1990).
Synthesis and Pharmacological Activity of Derivatives : A series of imidazo[1,2-b]pyridazine-2-carboxylic acids, esters, and amides were synthesized and tested for anti-inflammatory and analgesic activities. These derivatives showed notable analgesic activity and were evaluated for structure-activity relationships (Luraschi et al., 1997).
Chemical Synthesis and Reactivity
Synthesis of 6-Methoxyimidazo[1,2-b]pyridazines : The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its derivatives was reported, exploring the reactivity and potential applications of these heterocyclic compounds (Lombardino, 1968).
Reactivity and Electrophilic Substitution Studies : The reactivity of 2-substituted imidazo[1,2-b]pyridazines towards electrophilic substitutions was examined, providing insights into the chemical behavior of these compounds (Hervet et al., 2002).
Applications in Antimicrobial and Antiviral Research
Antimicrobial Activity of Derivatives : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized and screened for their antimicrobial activity, revealing the potential of these derivatives in addressing microbial infections (Jyothi & Madhavi, 2019).
Antiviral Activity Studies : Synthesis of substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines was reported, with investigations into their antiviral activities against various viruses, showcasing their potential in antiviral drug development (Galtier et al., 2003).
Additional Applications
Synthesis of Bioactive Derivatives : Research on sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety highlighted their potential bioactivity, exploring their antimicrobial and antimalarial properties (Bhatt, Kant, & Singh, 2016).
Heterocyclic Compound Synthesis for Antibacterial Activities : Utilization of related compounds for preparing a novel series of heterocyclic derivatives demonstrated their potential in creating antibacterial agents (El-Hashash et al., 2015).
Safety and Hazards
特性
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2.ClH/c8-6-5(7(12)13)10-4-2-1-3-9-11(4)6;/h1-3H,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYMJCKCEHWJIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2N=C1)Br)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2356134.png)
![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2356135.png)

![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]-2-methoxyacetamide](/img/structure/B2356141.png)

![1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2356144.png)


![2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL](/img/structure/B2356148.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2356149.png)
![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2356151.png)

![(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide](/img/structure/B2356154.png)
![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)